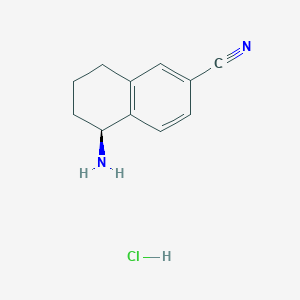

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

概要

説明

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene ring system. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyanation reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

化学反応の分析

Types of Reactions

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

科学的研究の応用

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exhibit significant antidepressant effects. The tetrahydronaphthalene structure is known to interact with the serotonin and norepinephrine transporters, which are crucial in the modulation of mood disorders. A study demonstrated that derivatives of this compound showed improved binding affinity to these targets compared to traditional antidepressants .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Multicomponent Reactions

this compound can be synthesized through multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures. MCRs involving this compound have been reported to yield high purity and efficiency, making it a valuable intermediate in organic synthesis .

Catalytic Applications

This compound is also utilized as a ligand in asymmetric catalysis. Its chiral nature allows for the development of enantioselective reactions that are essential in producing pharmaceuticals with specific configurations. The use of this compound in catalysis has shown promising results in generating desired products with high optical purity .

Material Sciences

Polymer Composites

In material science applications, this compound has been explored as a building block for polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and elasticity compared to conventional materials .

Nanomaterials

The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. Research indicates that it can serve as a precursor for creating nanostructured materials with applications in electronics and photonics. The ability to manipulate its structure at the nanoscale opens avenues for innovative applications in sensors and energy storage devices .

作用機序

The mechanism by which (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

- ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

- 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Uniqueness

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterparts.

生物活性

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12ClN

- Molecular Weight : 201.68 g/mol

- CAS Number : 1097196-62-7

The compound features a naphthalene backbone with an amino group and a carbonitrile substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydronaphthalene have been studied for their ability to inhibit tumor growth in various cancer cell lines.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Anti-inflammatory Properties : There is evidence that compounds with a similar naphthalene structure can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Amino Group Positioning : The position and nature of the amino group significantly influence the compound's interaction with biological targets.

- Carbonitrile Functionality : The presence of the carbonitrile group enhances lipophilicity and may improve cellular permeability.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored a series of tetrahydronaphthalene derivatives and found that modifications at the amino position led to increased potency against breast cancer cell lines (IC50 values ranging from 1 to 10 µM) .

- Neuroprotection Research : Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study reported a significant reduction in cell death at concentrations as low as 5 µM .

- Inflammation Inhibition : A recent study demonstrated that derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages by up to 50%, indicating potential for inflammatory disease treatment .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGTFOEOYKYJO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744451 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212852-88-4 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。